molecular formula C16H13ClN4 B12923997 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine CAS No. 674794-42-4

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B12923997
CAS No.: 674794-42-4
M. Wt: 296.75 g/mol
InChI Key: MUUSTOXHUXGSGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a 4-chlorophenyl group, at the 5-position with a methyl group, and at the 4-position with a pyridin-4-ylamine moiety. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyridin-4-ylamine substituent contributes to hydrogen bonding and π-π stacking interactions with target proteins . This compound is part of a broader class of pyrimidin-4-amines, which are frequently explored in drug discovery for their tunable electronic and steric properties .

Properties

CAS No.

674794-42-4

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C16H13ClN4/c1-11-10-19-16(12-2-4-13(17)5-3-12)21-15(11)20-14-6-8-18-9-7-14/h2-10H,1H3,(H,18,19,20,21)

InChI Key

MUUSTOXHUXGSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=NC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2,4-pentanedione to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
    • Case Study : A study demonstrated that similar pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics.
    • Case Study : In vitro studies have shown that related compounds exhibit potent antibacterial activity against resistant strains of bacteria, suggesting that this compound could be further explored for its antimicrobial potential.
  • Neurological Disorders
    • Pyrimidine derivatives are being investigated for their neuroprotective effects. This compound may play a role in modulating neurotransmitter systems.
    • Case Study : Research into similar compounds has revealed their ability to enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases.

Data Tables

Application AreaObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialActivity against resistant bacterial strains ,
Neurological DisordersNeuroprotective effects and cognitive enhancement ,

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

a. VEGFR-2 and HUVEC Inhibitors

  • 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
    • Structure : Contains a methoxyphenyl group at position 2 and a methylphenyl group at position 5.
    • Activity : Strongly inhibits VEGFR-2 kinase (IC₅₀ = 0.33 μM) and HUVEC proliferation (IC₅₀ = 0.29 μM). The methoxy group enhances solubility but reduces lipophilicity compared to the chloro substituent in the target compound .
    • Key Difference : The oxazolo-pyrimidine scaffold differs from the pyrimidin-4-amine core, leading to distinct binding modes.

b. ACK1/TNK2 Inhibitors

  • (R)-5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine
    • Structure : Features a tetrahydrofuran-methyl group and a methylpiperazine-phenyl substituent.
    • Activity : Developed via fragment-based screening for ACK1/TNK2 inhibition. The bulky tetrahydrofuran group may limit blood-brain barrier penetration, unlike the compact pyridin-4-yl group in the target compound .

c. Bub1 Kinase Inhibitors

  • BAY-320 and BAY-524
    • Structure : Substituted benzylpyrazoles with methoxy and cyclopropyl groups on the pyrimidine ring.
    • Activity : Inhibit Bub1 autophosphorylation and histone H2A phosphorylation (T120). The cyclopropyl group in BAY-320 enhances metabolic stability compared to the methyl group in the target compound .
Physicochemical and Crystallographic Properties
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Crystal Structure: Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, with dihedral angles between pyrimidine and aryl groups ranging from 12.8° to 86.1°.
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Crystal Structure: Ethoxy substituents participate in C–H⋯O hydrogen bonds and π-π stacking (interplanar spacing = 3.647 Å). The ethoxy group’s larger size reduces packing efficiency compared to the methyl group in the target compound .
Substitution Effects on Activity and Solubility
Compound Substituents Key Biological Target IC₅₀/Activity Physicochemical Note Reference
Target Compound 4-Chlorophenyl, Methyl, Pyridin-4-ylamine Kinases (hypothetical) N/A High lipophilicity (logP ~3.5 est.)
2-(4-Methoxyphenyl)-[...]pyrimidin-7-amine 4-Methoxyphenyl, Methylphenyl VEGFR-2, HUVEC 0.33 μM, 0.29 μM Improved aqueous solubility
BAY-320 Cyclopropyl, Methoxy Bub1 kinase In vitro inhibition Enhanced metabolic stability
N-(2-Fluorophenyl)-[...]pyrimidin-4-amine Fluorophenyl, Methoxyanilino Antimicrobial N/A Electronegative substituents
Key Contrasts and Trends
  • Chloro vs. Methoxy Substituents : Chloro groups (as in the target compound) increase lipophilicity and membrane permeability, whereas methoxy groups improve solubility but reduce binding to hydrophobic targets .
  • Pyridinylamine vs. Piperazine/Tetrahydrofuran : The pyridin-4-ylamine group enables π-π stacking with aromatic residues in enzymes, while bulkier groups (e.g., tetrahydrofuran) may hinder target engagement .

Biological Activity

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine, often referred to by its chemical structure, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C19H16ClN3
  • Molecular Weight : 337.803 g/mol
  • CAS Number : Not specified in the sources but related compounds can be found under similar identifiers.

The compound is part of a larger class of pyrimidine derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antiparasitic properties. The incorporation of a pyridine moiety is significant as it can enhance the compound's interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that pyrimidine derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
    • A recent study reported that pyrimidine derivatives exhibited IC50 values in the nanomolar range against specific cancer types, suggesting strong anticancer potential .
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives have been evaluated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating significant anti-inflammatory activity .
  • Antiparasitic Activity :
    • Research on similar compounds has demonstrated effectiveness against malaria parasites by targeting PfATP4, a crucial enzyme in parasite metabolism. The activity was quantified using EC50 values, with some derivatives showing potent inhibition .

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeEC50/IC50 ValueReference
AnticancerCell ProliferationNanomolar range
Anti-inflammatoryCOX Inhibition0.04 μmol
AntiparasiticPfATP4 InhibitionEC50 ~0.064 μM

Case Studies

  • Anticancer Efficacy :
    • In vitro studies involving breast and lung cancer cell lines showed that the compound led to a significant reduction in cell viability compared to controls. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest .
  • In Vivo Studies :
    • Animal models treated with pyrimidine derivatives demonstrated reduced tumor growth compared to untreated groups, supporting the potential for further development as an anticancer agent .
  • Anti-inflammatory Action :
    • In vivo models of inflammation (carrageenan-induced paw edema) showed that treatment with related compounds resulted in a marked decrease in inflammation markers, highlighting their therapeutic potential for inflammatory diseases .

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